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molecular formula C7HF4NO4 B096643 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid CAS No. 16583-08-7

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid

Cat. No. B096643
M. Wt: 239.08 g/mol
InChI Key: JQGBMYKEWLSLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04822801

Procedure details

A solution of 6.7 g (28 mmoles) of 2-nitro-3,4,5,6-tetrafluorobenzoic acid [Tetrahedron, 23, 4719, (1967)], 3.8 g (30 mmoles) of oxalyl chloride and 50 ml of dichloromethane was treated with four drops of N,N-dimethylformamide and stirred at room temperature overnight. The solvent was removed and the residue was used as is without further purification.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]([F:13])=[C:11]([F:14])[C:10]([F:15])=[C:9]([F:16])[C:5]=1[C:6](O)=[O:7])([O-:3])=[O:2].C(Cl)(=O)C([Cl:20])=O>CN(C)C=O.ClCCl>[N+:1]([C:4]1[C:12]([F:13])=[C:11]([F:14])[C:10]([F:15])=[C:9]([F:16])[C:5]=1[C:6]([Cl:20])=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C(=C(C(=C1F)F)F)F
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
as is without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C(=C(C(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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